molecular formula C18H17N3O5 B4767970 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4767970
M. Wt: 355.3 g/mol
InChI Key: DSKXLMVPRAATLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family, which is known for its diverse range of pharmacological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are diverse and depend on the specific application and concentration used. In general, it has been shown to have antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole for lab experiments is its versatility. It can be easily synthesized and modified to produce a variety of derivatives with different properties and activities. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain applications. It can also be toxic at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Some possible areas of investigation include:
1. Development of new derivatives with improved solubility, stability, and activity.
2. Investigation of the mechanism of action and molecular targets of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
3. Evaluation of its potential use as a tool for studying protein-protein interactions and enzyme kinetics.
4. Investigation of its potential use in the treatment of inflammatory diseases, cancer, and other conditions.
5. Development of new methods for the synthesis of 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole and its derivatives.
6. Investigation of its potential use as a fluorescent probe and as a building block for the synthesis of new organic materials.
In conclusion, 5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a versatile and promising compound with a wide range of potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been investigated as a potential lead compound for the development of new drugs with anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of new organic materials. In biochemistry, it has been investigated for its potential use as a tool for studying protein-protein interactions and enzyme kinetics.

properties

IUPAC Name

5-(3,4-diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-3-24-15-10-7-13(11-16(15)25-4-2)18-19-17(20-26-18)12-5-8-14(9-6-12)21(22)23/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKXLMVPRAATLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Diethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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